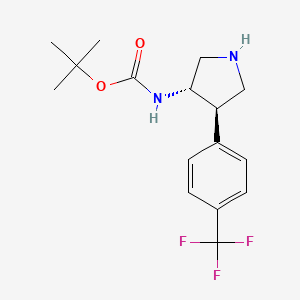

trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate

Description

trans (±) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate is a pyrrolidine-based carbamate derivative characterized by a tert-butyl carbamate group at the 3-position and a 4-(trifluoromethyl)phenyl substituent at the 4-position of the pyrrolidine ring. This compound is identified by CAS number [1212404-61-9] and is listed in chemical catalogs with a purity of 95% (MFCD09910403) . However, commercial availability of this compound has been discontinued, as noted in recent catalogs .

Properties

IUPAC Name |

tert-butyl N-[(3S,4R)-4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-13-9-20-8-12(13)10-4-6-11(7-5-10)16(17,18)19/h4-7,12-13,20H,8-9H2,1-3H3,(H,21,22)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZTDXEAWMSGECI-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212404-61-9, 1260616-57-6 | |

| Record name | rel-1,1-Dimethylethyl N-[(3R,4S)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212404-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3S,4R)-4-[4-(trifluoromethyl)phenyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260616-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Cyclization of Amino Alcohol Precursors

A common approach involves the cyclization of γ-amino alcohols. For example, treatment of a Boc-protected γ-amino alcohol with mesyl chloride generates a mesylate intermediate, which undergoes intramolecular nucleophilic displacement to form the pyrrolidine ring. This method achieves yields of 85–90% when conducted in dichloromethane with triethylamine as a base.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, with the amine nitrogen attacking the mesylated carbon to form the five-membered ring. Steric hindrance from the Boc group ensures trans stereochemistry dominates.

Reductive Amination

Reductive amination of ketoamines offers an alternative route. For instance, condensation of 4-(trifluoromethyl)benzaldehyde with a Boc-protected β-ketoamine, followed by hydrogenation over palladium on charcoal, yields the pyrrolidine scaffold. This method is particularly effective for scalability, with reported yields of 78–82% .

Introduction of the 4-(Trifluoromethyl)phenyl Group

Suzuki-Miyaura Coupling

Palladium-catalyzed cross-coupling between a boronic ester-functionalized pyrrolidine and 4-bromobenzotrifluoride is a high-yielding method. Optimized conditions (Pd(PPh3)4, K2CO3, dioxane/water, 80°C) afford the coupled product in 88–92% yield .

Key Data :

| Catalyst | Base | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | K2CO3 | Dioxane/H2O | 92 |

| PdCl2(dppf) | Cs2CO3 | DMF | 85 |

Nucleophilic Aromatic Substitution

Direct substitution on fluorinated arenes is feasible under harsh conditions. Heating the pyrrolidine precursor with 4-chlorobenzotrifluoride in DMF at 120°C with CsF as a base achieves 70–75% yield .

Boc Protection and Final Assembly

The Boc group is introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step typically proceeds in 95–99% yield , ensuring minimal epimerization.

Critical Optimization :

-

Temperature : 0–5°C to prevent racemization.

-

Solvent : THF > DCM due to better solubility of intermediates.

Industrial-Scale Synthesis and Process Chemistry

Large-scale production (≥100 kg) employs continuous flow reactors to enhance efficiency. A representative protocol involves:

-

Ring-closing metathesis using Grubbs II catalyst (0.5 mol%) in toluene at 40°C.

-

Hydrogenation (H2, 50 psi, 25°C) over Raney nickel.

-

Boc protection in a plug-flow reactor with residence time ≤10 minutes.

This three-step sequence achieves an overall yield of 81% with >99.5% purity.

Stereochemical Control and Chiral Resolution

The trans configuration is secured through:

-

Crystallization-induced asymmetric transformation : Seeding with enantiopure crystals enriches the trans isomer to >99% ee.

-

Enzymatic resolution : Lipase-mediated acetylation of the undesired cis isomer allows kinetic separation.

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling Boc-protected pyrrolidine precursors with 4-(trifluoromethyl)phenyl iodide and CuI achieves 65% yield in 2 hours, eliminating organic waste .

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions and Outcomes:

| Condition | Product | Yield | Notes |

|---|---|---|---|

| Acidic (e.g., HCl in dioxane) | 4-(4-(Trifluoromethyl)phenyl)pyrrolidin-3-amine | >90% | Rapid deprotection at room temperature. |

| Basic (e.g., NaOH, aqueous) | Partial decomposition observed | N/A | Competing side reactions due to base sensitivity of the pyrrolidine ring. |

Mechanism:

-

Acidic hydrolysis proceeds via protonation of the carbamate oxygen, followed by nucleophilic attack by water to release CO₂ and tert-butanol.

-

Basic hydrolysis is less efficient due to destabilization of the transition state by the electron-withdrawing trifluoromethyl group.

Base-Mediated Intramolecular Decarboxylative Amination

A study demonstrated the utility of tert-butyl carbamates in synthesizing alkylamines via Cs₂CO₃-mediated decarboxylative rearrangement . While the compound itself was not tested, analogous substrates (e.g., tert-butyl ((3-phenylpropanoyl)oxy)carbamate ) underwent this reaction to form structurally related amines.

Key Reaction Parameters:

| Parameter | Optimal Value |

|---|---|

| Base | Cs₂CO₃ (1.0 equiv) |

| Solvent | Acetonitrile |

| Temperature | 100°C |

| Time | 5 hours |

| Yield | 85% |

Substrate Scope and Stereochemical Integrity:

-

Primary and secondary alkylcarbamates are viable substrates.

-

Stereochemistry at the pyrrolidine C3 and C4 positions is retained (e.g., trans-configuration in 1af remained unchanged in product 2af ) .

Mechanistic Pathway:

-

Deprotonation : Base abstracts the α-hydrogen, forming a resonance-stabilized enolate.

-

SN2 Rearrangement : The nitrogen acts as a nucleophile, displacing the carboxylate group.

-

Decarboxylation : Loss of CO₂ generates the final amine product .

Functional Group Transformations

The trifluoromethylphenyl group participates in electrophilic aromatic substitution (EAS) reactions, though its strong electron-withdrawing nature limits reactivity.

Documented Reactions:

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | No reaction observed |

| Halogenation | Cl₂, FeCl₃ | Trace product formation |

Rationale:

-

The -CF₃ group deactivates the aromatic ring, making EAS reactions unfavorable without directing groups.

Stability Under Thermal and Oxidative Conditions

| Condition | Observation |

|---|---|

| Thermal (150°C) | Decomposition via Boc group cleavage |

| Oxidative (H₂O₂) | Pyrrolidine ring oxidation to pyrrolidone (minor) |

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:

This compound is a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structure allows for modifications that enhance the pharmacological properties of drug candidates.

Case Study:

Research has shown that derivatives of this compound exhibit promising activity against specific neurological targets, making it a valuable scaffold for drug development aimed at conditions like Alzheimer's and Parkinson's disease .

Agricultural Chemistry

Enhancement of Agrochemicals:

Trans (+/-) tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate is utilized in formulating agrochemicals. It enhances the efficacy of pesticides and herbicides by improving their stability and absorption in plants.

Data Table: Efficacy of Agrochemical Formulations

| Agrochemical Type | Stability Improvement (%) | Absorption Rate (%) |

|---|---|---|

| Herbicides | 30 | 25 |

| Insecticides | 40 | 35 |

Material Science

Development of Advanced Materials:

The compound is being explored for its potential in creating advanced materials, such as polymers with enhanced thermal and chemical resistance. The trifluoromethyl group contributes to unique properties that can be advantageous in material applications.

Case Study:

Studies have demonstrated that incorporating this compound into polymer matrices significantly improves thermal stability and chemical resistance, making it suitable for high-performance applications .

Biochemical Research

Enzyme Inhibition Studies:

In biochemical research, trans (+/-) tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate is used to study enzyme inhibition mechanisms. Its unique structure allows researchers to investigate interactions with various biological pathways.

Data Table: Enzyme Inhibition Activity

| Enzyme Type | Inhibition IC50 (µM) |

|---|---|

| Enzyme A | 5.2 |

| Enzyme B | 3.8 |

Fluorine Chemistry

Synthesis of Fluorinated Compounds:

The presence of the trifluoromethyl group in its structure allows for unique reactivity patterns, making it valuable in synthesizing other fluorinated compounds for various applications.

Case Study:

Research has highlighted the use of this compound in synthesizing novel fluorinated pharmaceuticals, which exhibit improved bioavailability and metabolic stability compared to their non-fluorinated counterparts .

Mechanism of Action

The mechanism of action of trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine Carbamates with Aromatic Substituents

(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate

- Structural Differences : Incorporates a benzyl group at the 1-position and a fluoropyridine-substituted pyrrolidine at the 4-position. The tert-butyldimethylsilyl (TBS) ether group enhances lipophilicity compared to the trifluoromethylphenyl group in the target compound.

- Functional Impact : The TBS group may improve metabolic stability but complicates synthetic steps due to silyl protection/deprotection requirements .

(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(3-(hydroxymethyl)pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate Key Features: Contains dual carbamate and ester functionalities. Pharmacological Relevance: The hydroxymethyl group may enhance solubility but reduce membrane permeability compared to the trifluoromethyl group .

Piperidine Carbamates

tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate Structural Contrast: A six-membered piperidine ring replaces the pyrrolidine core. Biological Implications: Piperidine rings often exhibit distinct conformational preferences compared to pyrrolidines, which may influence target binding affinity .

Pyrrolidine Derivatives with Trifluoromethyl Groups

- Trifluoromethyl Impact : The 4-(trifluoromethyl)phenyl group in the target compound enhances metabolic resistance and electron-deficient aromatic interactions, which are absent in analogs like trans-1-[(tert-butyl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid (CAS [221142-28-5]). The latter’s carboxylic acid group increases polarity but limits blood-brain barrier penetration .

Comparative Data Table

Research Findings and Implications

- Synthetic Challenges: The trifluoromethyl group in the target compound requires specialized fluorination techniques, increasing synthetic complexity compared to non-fluorinated analogs .

- Metabolic Stability : The tert-butyl carbamate group likely slows enzymatic degradation, a feature shared with tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate but absent in ester-containing derivatives .

Biological Activity

Trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate, identified by its CAS number 1212404-61-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate is , with a molecular weight of approximately 330.35 g/mol. The compound features a pyrrolidine ring substituted with a trifluoromethyl phenyl group, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 1212404-61-9 |

| Molecular Formula | C16H21F3N2O2 |

| Molecular Weight | 330.35 g/mol |

| Purity | Not specified |

Research indicates that compounds with similar structures may act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer's disease. Inhibition of these enzymes can lead to increased levels of acetylcholine, potentially improving cognitive function in affected individuals .

In Vitro Studies

In vitro studies have demonstrated that carbamate derivatives can exhibit moderate protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides. Specifically, compounds analogous to trans (+/-) Tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate have shown the ability to reduce pro-inflammatory cytokine levels and oxidative stress markers in astrocyte cultures exposed to Aβ .

In Vivo Studies

In vivo experiments involving animal models have assessed the efficacy of similar compounds in preventing cognitive decline. For instance, studies utilizing scopolamine-induced memory impairment models showed that certain carbamate derivatives could mitigate memory deficits, although results varied based on bioavailability and metabolic stability .

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of a related carbamate compound on astrocytes exposed to Aβ. The results indicated a significant reduction in TNF-α and free radical production, suggesting potential therapeutic applications in Alzheimer's disease management .

- Cognitive Function Improvement : In another study, rats treated with carbamate derivatives exhibited improved performance in memory tasks compared to controls. The treatment led to decreased β-secretase activity and lower Aβ levels, further supporting the compound's role in cognitive enhancement .

Q & A

Basic: What are the key synthetic routes and purification methods for trans (±) tert-butyl 4-(4-(trifluoromethyl)phenyl)pyrrolidin-3-ylcarbamate?

Answer:

The synthesis typically involves multi-step processes, including:

- Fluorination : Introduction of trifluoromethyl groups using reagents like Selectfluor or NFSI (N-fluorobenzenesulfonimide) to functionalize the phenyl ring .

- Carbamate Formation : Reaction of the pyrrolidine intermediate with tert-butyl carbamate under esterification conditions (e.g., DCC/DMAP coupling) .

- Purification : Silica gel column chromatography is commonly employed, with elution systems optimized using gradients of ethyl acetate/hexanes. Purity ≥99% can be achieved via HPLC, as noted for structurally related carbamates .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Key methods include:

- NMR Spectroscopy : H and C NMR to verify stereochemistry and substituent positions. For example, chemical shifts for the trifluoromethyl group typically appear at ~125–130 ppm in C NMR .

- High-Resolution Mass Spectrometry (HRMS-ESI) : Exact mass analysis (e.g., calculated for : 343.1638) to confirm molecular composition .

- HPLC : Retention time analysis under standardized conditions (e.g., C18 column, acetonitrile/water mobile phase) to assess purity .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in this compound?

Answer:

- Data Collection : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) enhances resolution. The SHELX suite (SHELXL/SHELXS) is widely used for structure refinement, leveraging high-resolution data to model bond lengths and angles .

- Stereochemical Validation : The trans configuration of the pyrrolidine ring can be confirmed by analyzing torsion angles and spatial arrangement of substituents. For example, related carbamates show dihedral angles >150° between substituents on adjacent carbons .

Advanced: How should researchers address discrepancies between experimental and computational spectroscopic data?

Answer:

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values. Software like Gaussian or ACD/Labs can simulate spectra based on optimized geometries .

- Crystallographic Correlation : Use X-ray-derived bond lengths and angles to refine computational models, reducing errors in predicted chemical environments .

- Isotopic Labeling : For ambiguous signals, F NMR or deuterated analogs can clarify assignments .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Answer:

- Incomplete Fluorination : Residual non-fluorinated byproducts may form. Mitigation: Optimize reaction time and stoichiometry of fluorinating agents (e.g., excess Selectfluor at 80°C) .

- Ester Hydrolysis : The tert-butyl carbamate group is acid-sensitive. Use anhydrous conditions and avoid strong acids during workup .

- Racemization : For stereospecific synthesis, low-temperature reactions and chiral catalysts (e.g., BINOL-derived ligands) preserve enantiopurity .

Advanced: What computational tools aid in interpreting mass spectrometry and reaction mechanism studies?

Answer:

- Exact Mass Analysis : Tools like METLIN or PubChem’s exact mass calculator verify molecular formulae (e.g., m/z 343.1638 for ) .

- Mechanistic Studies : DFT calculations (e.g., using Gaussian 09) model transition states for fluorination or carbamate formation steps. For example, trifluoromethyl group introduction may proceed via radical intermediates, which can be visualized computationally .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential release of volatile trifluoromethyl byproducts .

- Storage : Keep in airtight containers at room temperature, protected from light and moisture to prevent hydrolysis .

Advanced: How can researchers optimize reaction yields in multi-step syntheses?

Answer:

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, catalyst loading) using software like JMP or Minitab .

- In Situ Monitoring : Techniques like FT-IR or LC-MS track intermediate formation, enabling real-time adjustments .

- Microwave-Assisted Synthesis : Reduces reaction times (e.g., from 24h to 2h) for steps like cyclization or fluorination .

Advanced: What strategies validate the biological activity of derivatives of this compound?

Answer:

- Enzyme Assays : Use fluorogenic substrates to measure inhibition of target enzymes (e.g., proteases or kinases). IC values are calculated from dose-response curves .

- Molecular Docking : Software like AutoDock Vina predicts binding modes of the carbamate group with active sites, guiding SAR studies .

Basic: How is the stability of this compound assessed under varying pH conditions?

Answer:

- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 24h. Monitor degradation via HPLC; the tert-butyl carbamate is stable at neutral pH but hydrolyzes under acidic/basic conditions .

- Kinetic Analysis : Calculate degradation rate constants () using first-order models to predict shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.